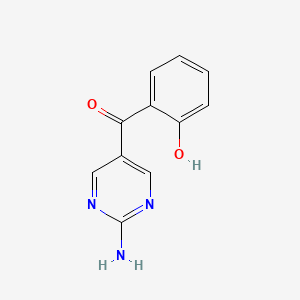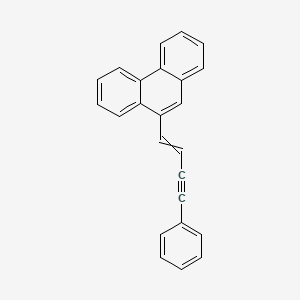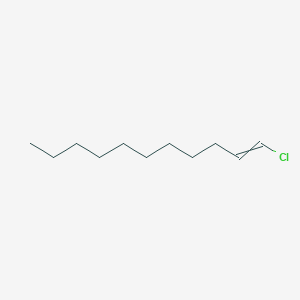
1-Chloroundec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroundec-1-ene is an organic compound with the molecular formula C11H21Cl . It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroundec-1-ene can be synthesized through the reaction of 10-undecen-1-ol with thionyl chloride . The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete. The crude product is purified by fractional distillation .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting 1-undecene with chlorine at elevated temperatures and pressures to ensure a higher conversion rate .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Addition reactions: The double bond in the undecene chain can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium acetate in dimethylformamide (DMF) at elevated temperatures.
Addition reactions: Reagents such as hydrogen halides or halogens can be used under standard conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 11-acetoxyundec-1-ene when using sodium acetate.
Addition reactions: Products include when reacting with chlorine.
Wissenschaftliche Forschungsanwendungen
1-Chloroundec-1-ene is used in various scientific research applications, including:
Chemistry: It is used in copolymerizations with propylene and terpolymerizations with ethylene and propylene.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions enable the compound to form various derivatives with different properties and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromoundec-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-Iodoundec-1-ene: Similar structure but with an iodine atom instead of chlorine.
1-Chlorodec-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
1-Chloroundec-1-ene is unique due to its specific reactivity and the presence of a chlorine atom, which makes it suitable for specific chemical reactions and industrial applications. Its longer carbon chain compared to similar compounds like 1-Chlorodec-1-ene provides different physical and chemical properties .
Eigenschaften
CAS-Nummer |
64239-88-9 |
|---|---|
Molekularformel |
C11H21Cl |
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
1-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
KSWQCTDANYDRPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
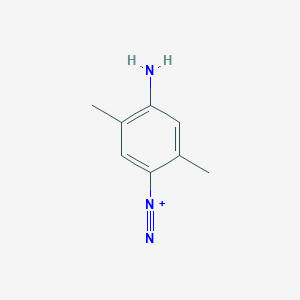
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
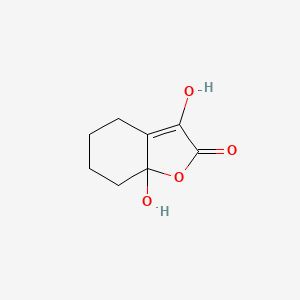
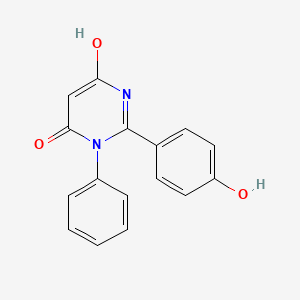
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
